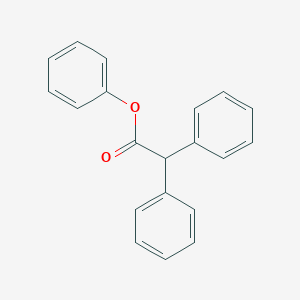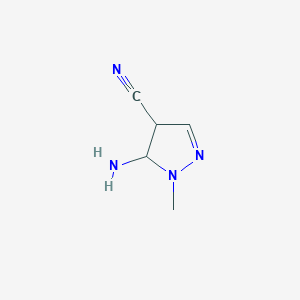![molecular formula C12H16O2S B185688 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene CAS No. 15543-64-3](/img/structure/B185688.png)
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is a potent antioxidant and has been studied extensively for its potential health benefits.
Mechanism of Action
Sulforaphane works by activating the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. It also inhibits the activity of enzymes that are involved in cancer cell growth and promotes the activity of enzymes that detoxify carcinogens.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation, improve cardiovascular health, and enhance cognitive function. It may also have anti-aging properties and be useful in the treatment of metabolic disorders such as diabetes.
Advantages and Limitations for Lab Experiments
Sulforaphane is a useful compound for laboratory experiments because it is readily available from natural sources and can be synthesized easily. However, its potency can vary depending on the source and preparation method. It may also be difficult to administer in vivo due to its low bioavailability.
Future Directions
1. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on gut microbiome and its potential use in the treatment of gastrointestinal disorders.
3. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of metabolic disorders such as diabetes.
4. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on skin health and its potential use in the treatment of skin disorders.
5. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of autoimmune diseases such as rheumatoid arthritis.
In conclusion, 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene or 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene is a naturally occurring compound found in cruciferous vegetables. It has been extensively studied for its potential health benefits, including its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. While it has many potential applications, further research is needed to fully understand its mechanisms of action and potential uses in the treatment of various diseases.
Scientific Research Applications
Sulforaphane has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It may also have neuroprotective effects and be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
15543-64-3 |
|---|---|
Product Name |
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene |
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-methyl-4-(3-methylbut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3 |
InChI Key |
JSVDFYYBKNPBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


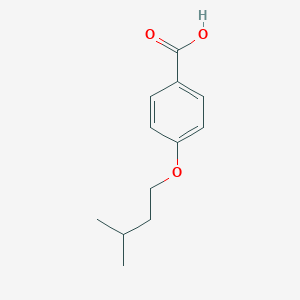

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
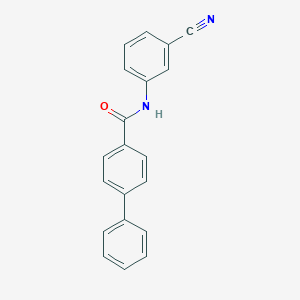
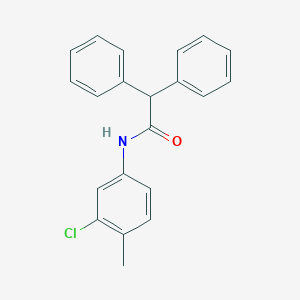
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
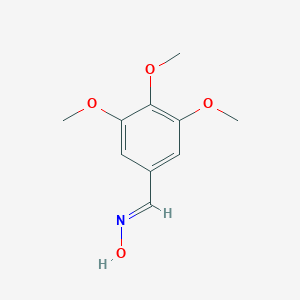
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
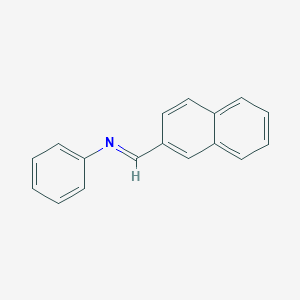
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

